N-[4-(butan-2-yl)phenyl]-2-(morpholin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Metabolism and Pharmacokinetics
High-resolution liquid chromatography studies have revealed the intricate metabolism of acetaminophen, identifying several metabolites and the processes through which the drug is processed within the body. The detailed metabolic pathways include conjugation reactions that are critical for the drug's detoxification and excretion. For example, research by Mrochek et al. (1974) provided insights into acetaminophen's metabolism, identifying several conjugated metabolites in urine samples, indicating the drug's extensive biotransformation processes (Mrochek et al., 1974).
Pharmacogenetics
Pharmacogenetic studies have focused on the variability of acetaminophen metabolism among individuals, potentially affecting efficacy and safety. Linakis et al. (2018) explored how genetic variants of enzymes responsible for acetaminophen metabolism, such as UDP-glucuronosyltransferase (UGT1A9), influence the drug's glucuronidation in neonates. Their findings highlight the importance of genetic factors in determining the drug's pharmacokinetics, providing a basis for personalized medicine approaches (Linakis et al., 2018).
Mechanisms of Action and Toxicity
Research has elucidated the mechanisms underlying acetaminophen's analgesic and antipyretic effects, as well as its potential for causing hepatotoxicity. Studies have shown the drug's interaction with biochemical pathways, including the inhibition of cyclooxygenase enzymes and its effects on prostaglandin synthesis. Investigations into acetaminophen-induced hepatotoxicity have provided critical insights into the drug's adverse effects, particularly at overdose levels. For instance, McGill et al. (2012) discussed how mitochondrial damage and nuclear DNA fragmentation play key roles in acetaminophen-induced cell death in human hepatocytes, offering a mechanistic understanding of its hepatotoxic potential (McGill et al., 2012).
特性
IUPAC Name |
N-(4-butan-2-ylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-3-13(2)14-4-6-15(7-5-14)17-16(19)12-18-8-10-20-11-9-18/h4-7,13H,3,8-12H2,1-2H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRDJZRXEIAUICK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=C(C=C1)NC(=O)CN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。